[1-(2,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)benzylamine
Description
The compound 1-(2,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylbenzylamine features a pyrazolo[4,5-e]pyrimidine core, a bicyclic heteroaromatic system known for diverse biological activities. At position 1, it bears a 2,5-dimethylphenyl substituent, while position 4 is functionalized with a methylethyl (isopropyl) benzylamine group.
Properties
IUPAC Name |
N-benzyl-1-(2,5-dimethylphenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5/c1-16(2)27(14-19-8-6-5-7-9-19)22-20-13-26-28(23(20)25-15-24-22)21-12-17(3)10-11-18(21)4/h5-13,15-16H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBGVVONEQHWHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C(=NC=N3)N(CC4=CC=CC=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylbenzylamine (CAS Number: 946356-78-1) is a novel pyrazolo-pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.
- Molecular Formula : C₁₈H₂₁N₅
- Molecular Weight : 371.5 g/mol
- Structure : The compound features a pyrazolo[4,5-e]pyrimidine core substituted with a dimethylphenyl group and a methylethylbenzylamine moiety.
Biological Activity Overview
Research indicates that compounds with a pyrazolo-pyrimidine structure often exhibit significant pharmacological activities. The biological evaluation of 1-(2,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylbenzylamine has shown promising results in various assays.
Anticancer Activity
Studies have demonstrated that derivatives of pyrazolo-pyrimidines can inhibit cancer cell proliferation. For instance:
- In Vitro Studies : Compounds similar to the target compound were tested against various cancer cell lines, showing IC₅₀ values in the low micromolar range (e.g., 1.64 - 4.58 µM) for certain derivatives .
- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest in cancer cells. Flow cytometry analysis revealed that certain derivatives significantly induced apoptotic cell death in HeLa cells and blocked the cell cycle at the sub-G1 phase .
Neuropharmacological Effects
The neuroprotective potential of pyrazolo-pyrimidine derivatives has also been explored:
- Neuroprotection Assays : Compounds have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating potential therapeutic applications in neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The biological activity of 1-(2,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylbenzylamine is influenced by its structural components:
- The presence of the 2,5-dimethylphenyl group enhances lipophilicity and may improve cellular uptake.
- The methylethylbenzylamine moiety is crucial for receptor binding and activity modulation.
Case Studies
- Anticancer Efficacy : A study involving a series of pyrazolo-pyrimidine derivatives demonstrated that modifications at specific positions significantly enhanced anticancer activity. Compound 4d showed remarkable sensitivity toward leukemia subpanel cell lines with GI₅₀ values indicating strong cytotoxicity .
- Neuroprotective Properties : Another investigation assessed the neuroprotective effects of similar compounds against oxidative stress-induced apoptosis in neuronal cells. Results indicated that these compounds could mitigate neuronal damage effectively.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Implications
- Structural Insights : The 2,5-dimethylphenyl group appears recurrent in bioactive pyrazolo-pyrimidines, suggesting its role in target engagement .
- Pharmacological Potential: The target’s isopropyl benzylamine group may enhance blood-brain barrier penetration compared to bulkier tert-butyl analogs, warranting further neuropharmacological studies .
- Synthetic Pathways : and highlight reflux-based condensation with aromatic amines as a viable route for analog synthesis, adaptable to the target compound .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylbenzylamine, and how are intermediates characterized?
- Methodology : Synthesis typically involves multi-step heterocyclic reactions. For example, pyrazolo-pyrimidine cores are constructed via condensation of pyrazole derivatives with substituted pyrimidines under reflux conditions. A key step includes coupling with N-arylsubstituted α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones in dry pyridine at 100–120°C for 6–12 hours .
- Characterization : Intermediates are confirmed via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.1–2.5 ppm) and HRMS for molecular ion validation .
Q. What solvent systems and purification methods are optimal for isolating this compound?
- Solubility : The compound exhibits limited solubility in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMF, DMSO) or pyridine. Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
- Critical Note : Residual solvents (e.g., pyridine) must meet pharmacopeial limits (<0.1% w/w), validated via GC-MS .
Q. How is the purity of the compound validated in academic settings?
- Assay Protocol : A validated HPLC method uses a C18 column with a buffered mobile phase (15.4 g/L ammonium acetate, pH 6.5 adjusted with 10% acetic acid) and UV detection at 254 nm. Acceptance criteria: ≥98% purity .
Advanced Research Questions
Q. How can reaction yields be optimized for the pyrazolo-pyrimidine core under varying catalytic conditions?
- Variables Tested :
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| None (thermal) | Pyridine | 120 | 6 | 65–70 |
| K₂CO₃ | DMF | 100 | 8 | 78–82 |
- Conclusion : Alkaline catalysts (e.g., K₂CO₃) in DMF improve nucleophilic substitution efficiency compared to thermal activation alone.
Q. What analytical challenges arise in resolving structural isomers of this compound, and how are they addressed?
- Challenge : Positional isomerism in the pyrazolo-pyrimidine ring (e.g., 4- vs. 5-substitution) leads to overlapping NMR signals.
- Solution : 2D NMR (COSY, HSQC) and X-ray crystallography differentiate isomers. For example, NOESY correlations confirm spatial proximity of 2,5-dimethylphenyl groups to the pyrimidine nitrogen .
Q. How do substituents on the benzylamine moiety influence bioactivity, and what computational tools support this analysis?
- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -Cl) on the benzylamine enhance target binding affinity by 20–30% in enzyme inhibition assays.
- Computational Validation : Docking studies (AutoDock Vina) align with experimental IC₅₀ data, showing hydrophobic interactions between methyl groups and receptor pockets .
Data Contradiction Analysis
Q. Discrepancies in reported solubility profiles: How to reconcile conflicting data?
- Evidence : Some studies report high DMSO solubility (>50 mg/mL), while others note precipitation in acidic buffers.
- Resolution : Solubility is pH-dependent. At pH 6.5 (mimicking physiological conditions), the compound remains soluble up to 10 mg/mL but precipitates below pH 5.0 due to protonation of the pyrimidine nitrogen .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
